molecular formula C11H10ClF6N B13699686 3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride

3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride

Cat. No.: B13699686
M. Wt: 305.65 g/mol
InChI Key: RLKOSMYBEPENFG-UHFFFAOYSA-N
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Description

3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride is a fluorinated azetidine derivative. This compound is notable for its unique structure, which includes two trifluoromethyl groups attached to a phenyl ring, and an azetidine ring. The presence of trifluoromethyl groups often imparts significant chemical stability and lipophilicity, making such compounds valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride typically involves the reaction of 2,5-bis(trifluoromethyl)benzyl chloride with azetidine in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve additional steps such as distillation and crystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of the azetidine ring.

    Reduction: Amines or other reduced derivatives.

    Substitution: Substituted azetidine derivatives with various functional groups.

Scientific Research Applications

3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s ability to interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzyme activity or modulation of receptor function. The azetidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Fluorophenyl)azetidine hydrochloride
  • 3-(2-Methylphenoxy)azetidine hydrochloride
  • 3-(3-Methoxyphenyl)azetidine hydrochloride

Uniqueness

3-(2,5-Bis(trifluoromethyl)phenyl)azetidine hydrochloride is unique due to the presence of two trifluoromethyl groups, which impart significant chemical stability and lipophilicity. This makes it more suitable for applications requiring high stability and specific interactions with biological targets compared to its analogs .

Properties

Molecular Formula

C11H10ClF6N

Molecular Weight

305.65 g/mol

IUPAC Name

3-[2,5-bis(trifluoromethyl)phenyl]azetidine;hydrochloride

InChI

InChI=1S/C11H9F6N.ClH/c12-10(13,14)7-1-2-9(11(15,16)17)8(3-7)6-4-18-5-6;/h1-3,6,18H,4-5H2;1H

InChI Key

RLKOSMYBEPENFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=C(C=CC(=C2)C(F)(F)F)C(F)(F)F.Cl

Origin of Product

United States

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